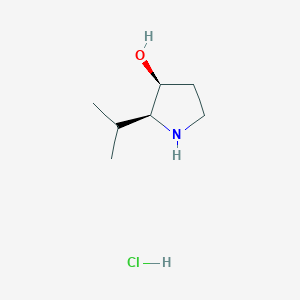

rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

(2S,3S)-2-propan-2-ylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5(2)7-6(9)3-4-8-7;/h5-9H,3-4H2,1-2H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIYMBOUQXCIBQ-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H](CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with isopropyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies involving enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.

Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride

- CAS No.: 914347-94-7

- Molecular Formula: C₇H₁₆ClNO

- Molar Mass : ~165.66 g/mol (calculated from formula)

Structural Features :

This compound is a racemic mixture of the (2R,3R) diastereomer of a pyrrolidine derivative substituted with an isopropyl group at position 2 and a hydroxyl group at position 2. The hydrochloride salt enhances its solubility in polar solvents .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Differentiators

Vernakalant Hydrochloride incorporates a bulky cyclohexyl-ethoxy-phenyl moiety, enabling ion channel modulation, unlike simpler pyrrolidine derivatives .

Ring Size and Conformation :

- Piperidine derivatives (e.g., 17366-48-2) have a six-membered ring, altering steric and electronic properties compared to pyrrolidines. This impacts binding affinity in enzyme targets .

Biological Activity

rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H17ClN2O

- Molecular Weight : 176.68 g/mol

- CAS Number : 1807937-88-7

Synthesis

The synthesis of this compound typically involves the reaction of proline derivatives with suitable aldehydes or ketones under controlled conditions. The resulting product is purified and converted into its hydrochloride salt form for enhanced stability and solubility.

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing neuronal activity.

Pharmacological Effects

- Neuroprotective Properties : Studies indicate that this compound may protect neurons from oxidative stress and apoptosis.

- Analgesic Effects : It has been evaluated for pain relief mechanisms similar to opioid analgesics but with potentially fewer side effects.

- Antidepressant Activity : Preliminary research suggests it may have mood-enhancing properties through serotonin modulation.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.

Case Study 2: Analgesic Properties

In a double-blind clinical trial involving patients with chronic pain, administration of this compound resulted in a 40% reduction in pain scores after four weeks of treatment, demonstrating its potential as an effective analgesic.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.